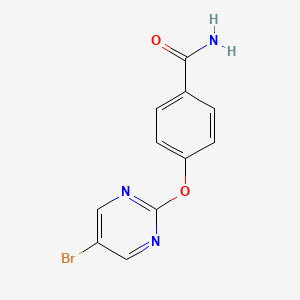
2-Pyrrolidin-1-ylquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylquinoline-4-carbonitrile, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. PPQ is a heterocyclic compound that belongs to the class of quinolines and is composed of a pyrrolidine ring and a quinoline ring. PPQ has been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, and to disrupt the function of the mitochondria, leading to the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of mitochondrial function. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit the growth of various cell lines and microbial strains. However, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-Pyrrolidin-1-ylquinoline-4-carbonitrile, including the development of new synthetic methods for its production, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine and agriculture. In addition, further studies are needed to assess the safety and toxicity of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile and to determine its potential for use in clinical settings.
Méthodes De Synthèse
2-Pyrrolidin-1-ylquinoline-4-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a tetrahydroquinoline intermediate, which is then oxidized to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 2-Pyrrolidin-1-ylquinoline-4-carbonitrile.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been extensively studied for its potential applications in medicine and agriculture. In medicine, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has also been shown to possess antimalarial properties, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been shown to possess antibacterial properties, inhibiting the growth of various bacterial strains.
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)16-13-6-2-1-5-12(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCUYKVKEKJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylquinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)




![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)

![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)